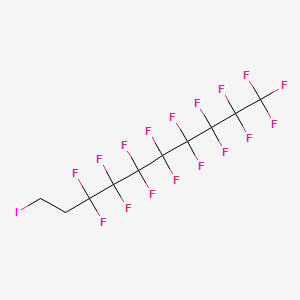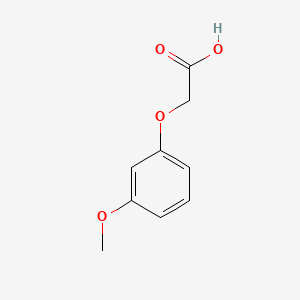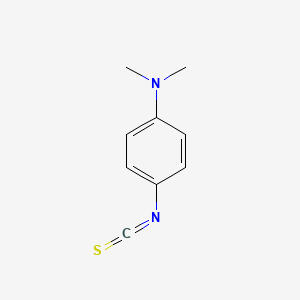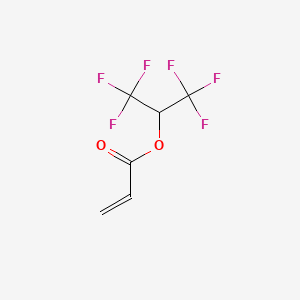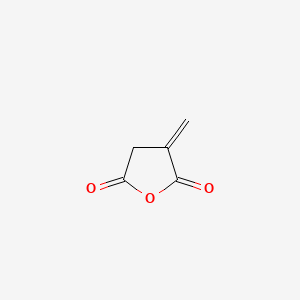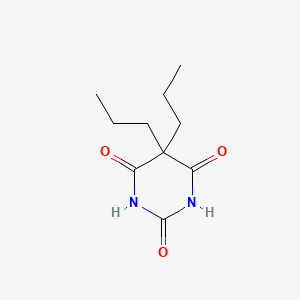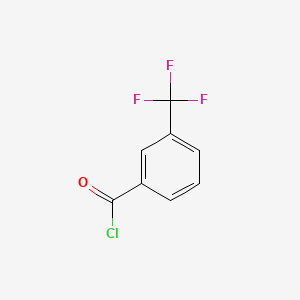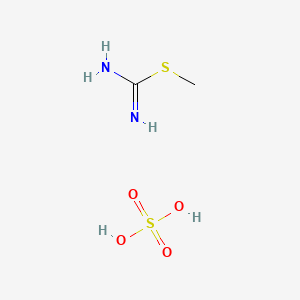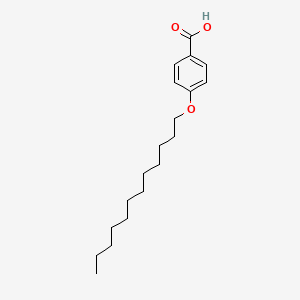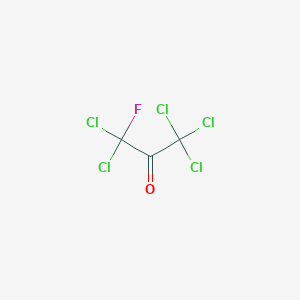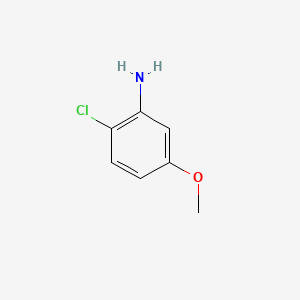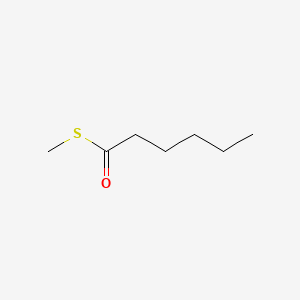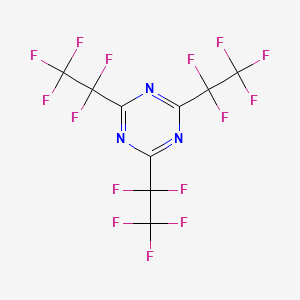
2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine
Overview
Description
The compound 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound with the formula C3N3H3. It is characterized by a ring structure composed of three carbon atoms and three nitrogen atoms. The specific derivative has pentafluoroethyl groups attached to each of the carbon atoms in the triazine ring. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related triazine derivatives, which can be used to infer some properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of triazine derivatives is often achieved through stepwise reactions involving halogenated precursors. For example, the synthesis of 2,4,6-tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine is developed through a reliable method, indicating that similar methods could potentially be adapted for the synthesis of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine . Another synthesis approach involves the use of 2,4,6-trichloro-1,3,5-triazine and a phenol derivative, which could suggest a route for introducing pentafluoroethyl groups onto a triazine core .
Molecular Structure Analysis
The molecular structure of triazine derivatives is often confirmed using spectroscopic methods such as IR, multinuclear NMR, and X-ray crystallography. These techniques provide detailed information about the substituents on the triazine ring and the overall geometry of the molecule . The structure of triazine derivatives can significantly influence their physical and chemical properties, as well as their reactivity.
Chemical Reactions Analysis
Triazine derivatives can participate in various chemical reactions. For instance, they can be used as reagents in chlorination and oxidation reactions, demonstrating their potential as versatile intermediates in organic synthesis . The reactivity of the triazine ring can be influenced by the nature of the substituents, which can either activate or deactivate the ring towards nucleophilic or electrophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives, such as density, thermal stability, and impact sensitivity, are crucial for their application in materials science, particularly in the development of energetic materials . The introduction of electron-withdrawing groups such as pentafluoroethyl could potentially enhance the thermal stability and modify the electronic properties of the triazine ring. Additionally, the solubility and reactivity of the compound can be tailored by the choice of substituents, which is important for its practical applications .
Scientific Research Applications
Crystal Structure and Inclusion Properties
- Fluorinated triazines, including 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine, have been studied for their unique crystal structures and inclusion properties. These compounds exhibit diverse fluorine interactions, such as phenyl-perfluorophenyl and C–H⋯F contacts, and demonstrate significant differences in host-guest interactions (Reichenbaecher et al., 2006).
Modification of Channel Structures
- Perfluorinated triazines are synthesized to investigate their crystal structure and inclusion character. These compounds form channel inclusions with specific solvents, revealing intricate host-guest interactions and demonstrating the reversibility of the sorption process through the gas phase (Reichenbcher et al., 2004).
Synthesis of Bioactive Compounds
- Triazine derivatives, including 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine, are key in the synthesis of bioactive compounds. They serve as a powerful scaffold for generating molecular libraries due to their structural symmetry and ease of functionalization. These derivatives have applications in pharmaceutical, material, and agrochemical industries (Banerjee et al., 2013).
Application in Chlorination and Oxidation Reactions
- 2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a derivative of the triazine family, is used in chlorination reactions of various activated arenes, olefins, and 1,3-diketones. It is also employed in the oxidative synthesis of oxadiazoles and thiadiazoles, showcasing its versatility in chemical reactions (Thorat et al., 2013).
Coordination Chemistry
- The coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, a related compound, demonstrates their utility in creating complexes used in fields like luminescent materials and the synthesis of metalla-assemblies (Therrien, 2011).
Magnetic Behaviors of Complexes
- Derivatives of 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine have been used to synthesize dendrimeric melamine cored complexes with distinct magnetic behaviors, contributing to the understanding of molecular magnetism (Uysal & Koç, 2010).
Safety And Hazards
properties
IUPAC Name |
2,4,6-tris(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F15N3/c10-4(11,7(16,17)18)1-25-2(5(12,13)8(19,20)21)27-3(26-1)6(14,15)9(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBPAXAOMVELQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235085 | |
| Record name | 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |
CAS RN |
858-46-8 | |
| Record name | 2,4,6-Tris(1,1,2,2,2-pentafluoroethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000858468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30235085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(pentafluoroethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-Tris(pentafluoroethyl)-1,3,5-triazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9ZX68GA75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



